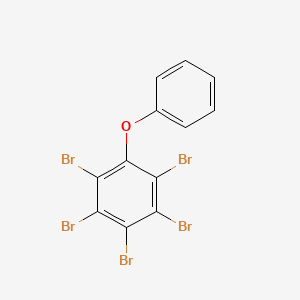

2,3,4,5,6-Pentabromo-diphényléther

Vue d'ensemble

Description

2,3,4,5,6-Pentabromodiphenyl ether (PBDE-99) is an amber-colored solid and insoluble in water . It is a halogenated organic compound and is very unreactive . Reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .

Synthesis Analysis

Commercial pentaBDE is a technical mixture of different PBDE congeners, with BDE-47 (2,2’,4,4’-tetrabromodiphenyl ether) and BDE-99 (2,2’,4,4’,5-pentabromodiphenyl ether) as the most abundant . The term pentaBDE alone refers to isomers of pentabromodiphenyl ether (PBDE congener numbers 82-127) .Molecular Structure Analysis

The molecular formula of 2,3,4,5,6-Pentabromodiphenyl ether is C12H5Br5O . Its average mass is 564.688 Da and its monoisotopic mass is 559.625671 Da .Chemical Reactions Analysis

Pentabromodiphenyl ether is a halogenated organic compound and is very unreactive . Reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .Physical and Chemical Properties Analysis

Pentabromodiphenyl ether has a molar mass of 564.691 g·mol−1 . It appears as a viscous white to amber-colored liquid . Its density is 2.25-2.28 g/cm3 . It is not soluble in water . It decomposes at its boiling point .Applications De Recherche Scientifique

Résistance au feu dans les produits de consommation

Le 2,3,4,5,6-Pentabromo-diphényléther est principalement utilisé comme retardateur de flamme bromé (BFR) dans divers produits de consommation. Les BFR sont ajoutés aux appareils électroniques, aux textiles et aux meubles pour empêcher l'inflammation et la propagation du feu .

Recherche sur la neurotoxicité développementale

Ce composé a été utilisé dans le criblage à haut débit pour la neurotoxicité développementale. Les chercheurs ont utilisé des neurones dérivés de cellules souches pluripotentes induites humaines pour étudier la croissance des neurites, qui peut être affectée par des substances toxiques comme le this compound .

Études de santé environnementale

En raison de sa persistance et de sa toxicité potentielle, le this compound fait l'objet d'études de santé environnementale. Il a été détecté dans des échantillons de sang maternel et de cordon ombilical dans des zones de production industrielle en Chine, ce qui indique sa présence généralisée et ses implications potentielles pour la santé .

Recherche sur l'impact sur le système endocrinien

Il y a de plus en plus de preuves que les PBDE comme le this compound ont des effets de perturbation endocrinienne. Des études ont montré qu'ils peuvent perturber l'homéostasie des hormones sexuelles et affecter négativement le système reproducteur .

5. Analyse complète des implications environnementales et sanitaires Une analyse plus large des polybromodiphényléthers (PBDE), y compris le this compound, se concentre sur leurs implications environnementales et sanitaires. Cela comprend leur comportement dans l'environnement et leurs effets sur la santé humaine .

Mécanisme D'action

Target of Action

2,3,4,5,6-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) It’s known that pbdes can disrupt endogenous hormonal activities .

Mode of Action

It’s known that pbdes, including this compound, are very unreactive . Their reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .

Biochemical Pathways

It’s known that pbdes can disrupt endogenous hormonal activities , which suggests that they may interfere with hormone synthesis, secretion, transport, binding, action, or elimination.

Pharmacokinetics

Pbdes are known to bioaccumulate in the environment due to their lipophilicity and stability .

Result of Action

One study suggests that 2,2’,4,4’,5-pentabromodiphenyl ether, a related compound, can induce lipid accumulation throughout differentiation in 3t3-l1 and human preadipocytes in vitro .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,5,6-Pentabromodiphenyl ether. As a persistent organic pollutant (POP), it’s known to bioaccumulate in the environment due to its lipophilicity and stability . Its persistence in the environment also suggests that it can be transported over long distances .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2,3,4,5,6-Pentabromodiphenyl ether plays a role in biochemical reactions primarily as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules, leading to altered hormonal signaling and function. For instance, it has been shown to influence the activity of enzymes involved in thyroid hormone metabolism, such as deiodinases . Additionally, 2,3,4,5,6-Pentabromodiphenyl ether can bind to and activate the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism .

Cellular Effects

2,3,4,5,6-Pentabromodiphenyl ether affects various types of cells and cellular processes. It has been observed to induce lipid accumulation in preadipocytes, influencing adipogenesis . This compound also impacts cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . Furthermore, 2,3,4,5,6-Pentabromodiphenyl ether can disrupt calcium homeostasis in neuronal cells, affecting neurotransmitter release and synaptic function .

Molecular Mechanism

At the molecular level, 2,3,4,5,6-Pentabromodiphenyl ether exerts its effects through various mechanisms. It can bind to hormone receptors, such as the estrogen receptor, mimicking or blocking the action of natural hormones . This compound also inhibits the activity of enzymes like cytochrome P450s, leading to altered metabolism of endogenous and exogenous compounds . Additionally, 2,3,4,5,6-Pentabromodiphenyl ether can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and affect gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,5,6-Pentabromodiphenyl ether can change over time. This compound is relatively stable, but it can undergo debromination, leading to the formation of lower brominated diphenyl ethers . Long-term exposure to 2,3,4,5,6-Pentabromodiphenyl ether has been associated with persistent alterations in cellular function, such as increased proliferation of thyroid cells and potential carcinogenic effects . In vitro studies have shown that its impact on cellular processes can persist even after the compound is removed from the culture medium .

Dosage Effects in Animal Models

The effects of 2,3,4,5,6-Pentabromodiphenyl ether vary with different dosages in animal models. At low doses, it can disrupt endocrine function and alter metabolic processes without causing overt toxicity . At high doses, 2,3,4,5,6-Pentabromodiphenyl ether can induce toxic effects, such as liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, where certain biological responses are only triggered above specific concentration levels .

Metabolic Pathways

2,3,4,5,6-Pentabromodiphenyl ether is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and lipid metabolism .

Transport and Distribution

Within cells and tissues, 2,3,4,5,6-Pentabromodiphenyl ether is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, facilitating its distribution in the bloodstream . The compound can also accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . Additionally, 2,3,4,5,6-Pentabromodiphenyl ether can cross the blood-brain barrier, potentially affecting the central nervous system .

Subcellular Localization

The subcellular localization of 2,3,4,5,6-Pentabromodiphenyl ether can influence its activity and function. It has been found to localize in the endoplasmic reticulum (ER), where it can interfere with protein folding and induce ER stress . The compound can also accumulate in mitochondria, leading to mitochondrial dysfunction and altered energy metabolism . Post-translational modifications, such as phosphorylation, can further regulate its subcellular localization and activity .

Propriétés

IUPAC Name |

1,2,3,4,5-pentabromo-6-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRQLFSHISNWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548894 | |

| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentabromodiphenyl oxide is an amber solid. (NTP, 1992) | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (< 1mg/ml at 68.9 °F) (NTP, 1992) | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

32534-81-9, 189084-65-9 | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5,6-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L01G821E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

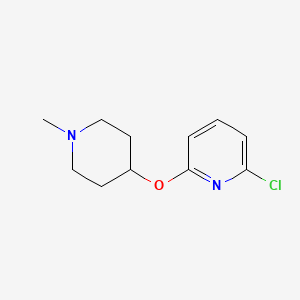

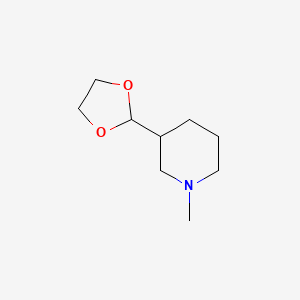

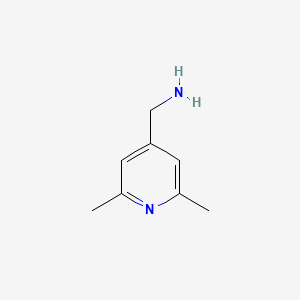

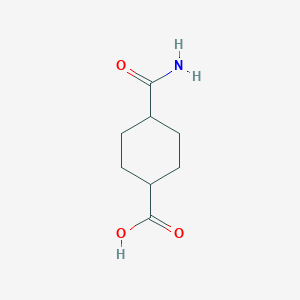

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

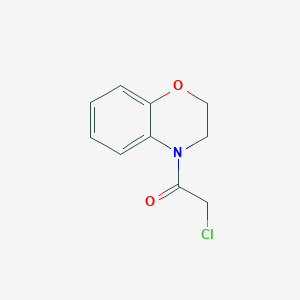

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Cyclohexylamino)methyl]cyclohexan-1-ol](/img/structure/B1367562.png)